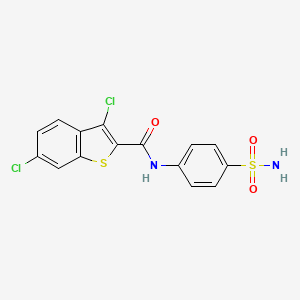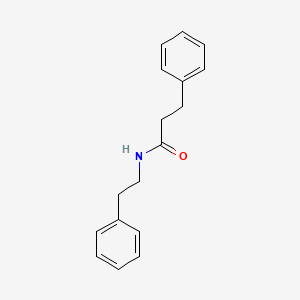
3-phenyl-N-(2-phenylethyl)propanamide
Übersicht
Beschreibung
3-Phenyl-N-(2-phenylethyl)propanamide is a synthetic compound that belongs to the class of amides. It is characterized by the presence of a phenyl group attached to the nitrogen atom and a phenylethyl group attached to the amide nitrogen. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-(2-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential analgesic properties, similar to fentanyl analogs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
3-Phenyl-N-(2-phenylethyl)propanamide is a synthetic opioid, similar to fentanyl . Its primary targets are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward systems .
Mode of Action
As an opioid, this compound acts as an agonist at the opioid receptors . It binds to these receptors and activates them, mimicking the effects of endogenous opioids . This results in a decrease in the perception of pain and can also lead to feelings of euphoria .
Biochemical Pathways
The metabolism of this compound, like other fentanyl analogs, can be anticipated to involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its similarity to fentanyl, it can be inferred that it has high bioavailability and is metabolized in the liver . The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .
Result of Action
The activation of opioid receptors by this compound leads to a decrease in the perception of pain, potentially leading to feelings of euphoria . It can also lead to adverse effects, including addiction and potentially life-threatening respiratory depression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances can impact its metabolism and efficacy . Additionally, genetic factors can influence an individual’s response to the drug .
Zukünftige Richtungen
Modification of the propanamide moiety of fentanyl has led to a variety of new fentanyl analogs in recent years, such as butyrfentanyl, furanylfentanyl, benzodioxole fentanyl, cyclopropylfentanyl, methoxyacetylfentanyl, and many more . This suggests that there is ongoing research and development in this area.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-phenyl-N-(2-phenylethyl)propanamide are not yet fully characterized. It is known that fentanyl and its analogs generally interact with the μ-opioid receptor, a protein that plays a crucial role in pain perception . The nature of these interactions involves binding to the receptor, which triggers a series of biochemical reactions leading to the analgesic effects of the drug .
Cellular Effects
Fentanyl and its analogs are known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects are primarily mediated through the activation of the μ-opioid receptor .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As with other fentanyl analogs, the primary target is likely to be the μ-opioid receptor .
Temporal Effects in Laboratory Settings
It is known that fentanyl and its analogs can have long-term effects on cellular function in both in vitro and in vivo studies . Information on the stability and degradation of this compound is currently lacking.
Dosage Effects in Animal Models
It is known that fentanyl and its analogs can have potent effects even at low doses, and can cause toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways of this compound are not well-characterized. It is known that fentanyl and its analogs are metabolized through reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Transport and Distribution
It is known that fentanyl and its analogs can interact with transporters and binding proteins, which can affect their localization or accumulation .
Subcellular Localization
It is known that fentanyl and its analogs can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(2-phenylethyl)propanamide typically involves the reaction of 3-phenylpropanoic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the phenyl rings.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Vergleich Mit ähnlichen Verbindungen
Fentanyl: A potent synthetic opioid with a similar structure but different substituents on the piperidine ring.
Alfentanil: Another fentanyl analog with a shorter duration of action.
Sufentanil: A highly potent fentanyl analog used in anesthesia.
Uniqueness: 3-phenyl-N-(2-phenylethyl)propanamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. Its distinct interaction with opioid receptors and potential for reduced side effects make it a compound of interest in medicinal chemistry.
Eigenschaften
IUPAC Name |
3-phenyl-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUONFHURKCCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355496 | |
| Record name | 3-phenyl-N-(2-phenylethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-31-0 | |
| Record name | 3-phenyl-N-(2-phenylethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Ethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine](/img/structure/B5840780.png)
![2-{4-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5840794.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5840796.png)
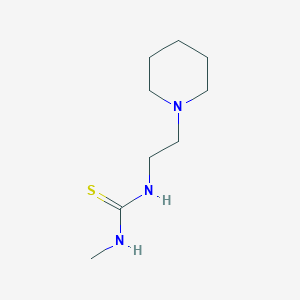
![1-[(2,3,5-trimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5840814.png)
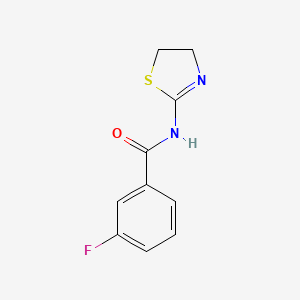
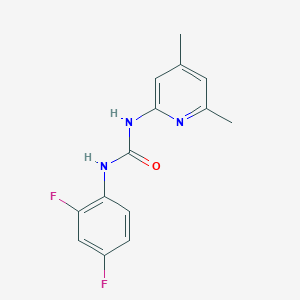
![N'-[(5-chloro-2-thienyl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5840851.png)
![2-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5840857.png)
![N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5840861.png)
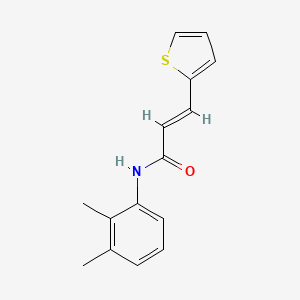
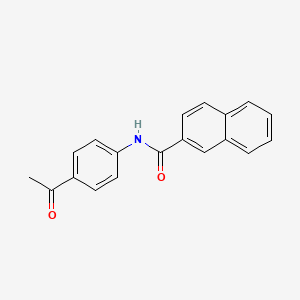
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5840876.png)
